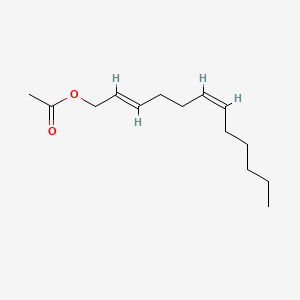
(2E,6Z)-Dodeca-2,6-dienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6Z)-Dodeca-2,6-dienyl acetate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by the presence of a dodecadienyl group with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively, and an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Dodeca-2,6-dienyl acetate can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification methods such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6Z)-Dodeca-2,6-dienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products Formed
Epoxides: Formed through epoxidation of the double bonds.
Diols: Resulting from dihydroxylation of the double bonds.
Saturated Esters: Produced by the reduction of the diene.
Applications De Recherche Scientifique
(2E,6Z)-Dodeca-2,6-dienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E,6Z)-Dodeca-2,6-dienyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s insecticidal properties could be linked to its interference with the nervous system of insects, leading to paralysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,6Z)-2,6-Nonadien-1-Yl acetate: Another fatty alcohol ester with similar structural features but a shorter carbon chain.
N-isobutyl-2,6,8-decatrienamide: A compound with similar double bond configurations but different functional groups.
Uniqueness
(2E,6Z)-Dodeca-2,6-dienyl acetate is unique due to its specific dodecadienyl structure and acetate ester group, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different physical properties and reactivity.
Propriétés
Numéro CAS |
93923-92-3 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(2E,6Z)-dodeca-2,6-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b8-7-,12-11+ |
Clé InChI |
UHTJWXRTCBZWQH-OFALOCIGSA-N |
SMILES isomérique |
CCCCC/C=C\CC/C=C/COC(=O)C |
SMILES canonique |
CCCCCC=CCCC=CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















